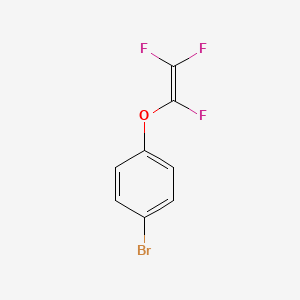![molecular formula C7H14ClNO B2602173 2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride CAS No. 2470440-09-4](/img/structure/B2602173.png)
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its bicyclic framework, which includes an oxygen atom, making it a versatile intermediate in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride typically involves the formation of the bicyclic core followed by functionalization. One common method involves the cycloaddition of suitable precursors under controlled conditions. For example, palladium-catalyzed decarboxylative cycloadditions have been employed to construct similar bicyclic structures . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or 1,4-dioxane and specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure to yield different derivatives.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
科学的研究の応用
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition or activation of enzymes, receptor binding, and signal transduction.
類似化合物との比較
Similar Compounds
2-Oxabicyclo[3.2.0]heptan-2-one: Another bicyclic compound with a similar core structure but different functional groups.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing bicyclic compound with applications in drug discovery.
7-Oxabicyclo[4.1.0]heptan-2-one: A related compound with a different ring size and functionalization.
Uniqueness
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride is unique due to its specific bicyclic structure and the presence of an amine group. This combination provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
特性
IUPAC Name |
2-oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-3-6-4-9-7-1-5(6)2-7;/h5-7H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJZDDJVVOTNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1OCC2CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2-fluorophenyl)piperazine](/img/structure/B2602094.png)

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2602098.png)
![2-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2602099.png)
![1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2602101.png)
![6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2602103.png)

![Tert-butyl N-[[4-[(2-chloroacetyl)amino]-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2602105.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2602112.png)
